Crystallographically Confirmed Target Engagement at SARS-CoV-2 PLpro vs. Non-Binding Fragments in the Same Library
In a systematic crystallographic fragment screen of 800 compounds against SARS-CoV-2 PLpro-C111S, 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one (Fr14399) was one of 129 fragments (16.1% hit rate) that produced a validated binding event with a refined X-ray structure at 2.06 Å resolution (PDB: 13NF; R-free = 0.208, R-work = 0.191) [1]. The remaining 671 compounds in the library failed to yield validated electron density for binding. This provides direct experimental evidence that the target compound occupies a specific binding site on PLpro, whereas the majority of screened fragments, including other pyrazolone analogs, did not. The compound engages the blocking loop 2 (BL2) and ubiquitin/ISG15 binding interface, regions critical for PLpro's dual role in viral polyprotein processing and host immune suppression [1].
| Evidence Dimension | Crystallographic binding validation rate against SARS-CoV-2 PLpro |
|---|---|
| Target Compound Data | Validated binder (PDB: 13NF, 2.06 Å resolution, R-free 0.208, R-work 0.191) |
| Comparator Or Baseline | 671 non-binding fragments from the same 800-compound library (0% binding validation) |
| Quantified Difference | 100% binding validation vs. 0% for non-binding comparators; hit rate context: 129/800 (16.1%) overall library validation |
| Conditions | PanDDA crystallographic fragment screening; PLpro-C111S mutant; X-ray diffraction at 2.06 Å; 800-fragment diverse library |
Why This Matters
Procurement of a fragment with experimentally confirmed, structurally resolved target engagement eliminates the risk of investing synthesis resources in a compound that cannot bind the intended target, unlike unvalidated pyrazolone analogs.
- [1] Wang, W.W., Huang, L.Q., Xu, Q., Zhu, Z.M., Li, M., Zhou, H., Han, T.L., Zheng, S.H., Li, J., Wang, Q.S., Yu, F. (2026) Crystallographic fragment screening discovers novel micromolar active inhibitors and druggable hotspots of SARS-CoV-2 PL pro. Int. J. Biol. Macromol., 347, 150689. PDB: 13NF (2.06 Å, R-free 0.208, R-work 0.191). View Source
